4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
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Description
4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.56. The purity is usually 95%.
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Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α) and other related pathways. This article reviews the biological activity of this compound based on various research findings, including its synthesis, mechanism of action, and therapeutic implications.
Chemical Structure
The compound belongs to a class of heterocyclic compounds characterized by the presence of a sulfonamide group and a dihydrobenzo[cd]indole structure. The structural formula can be represented as follows:
Research indicates that the compound functions primarily as a TNF-α inhibitor . TNF-α is a cytokine involved in systemic inflammation and is implicated in various diseases, including autoimmune disorders and cancer. By inhibiting TNF-α, the compound may help in reducing inflammation and modulating immune responses.
In Vitro Studies
A study highlighted that analogs of the compound demonstrated significant inhibition of TNF-α with an IC50 value of 3 μM , which is considerably potent compared to other known inhibitors . The binding affinity to TNF-α was assessed using surface plasmon resonance (SPR), revealing that the compound effectively reduces TNF-α interactions with its receptor.
Comparative Analysis
The following table summarizes the biological activity of this compound alongside other known TNF-α inhibitors:
Compound Name | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|
4-(N,N-Diallylsulfamoyl)-N-(1-ethyl-2-oxo...) | 3 | TNF-α Inhibition | |
EJMC-1 | 42 | TNF-α Inhibition | |
S10 | 14 | TNF-α Inhibition | |
Other Inhibitor X | 25 | TNF-α Inhibition |
Case Studies
Several studies have explored the therapeutic potential of this compound in various disease models:
- Autoimmune Diseases : In models of systemic lupus erythematosus (SLE), the compound showed promise in reducing disease severity by inhibiting pro-inflammatory cytokines .
- Cancer Models : Preclinical trials indicated that the compound could inhibit tumor growth in xenograft models by downregulating TNF-α signaling pathways, suggesting its potential application in cancer therapy .
- Inflammatory Conditions : The compound has been tested in models of non-alcoholic fatty liver disease (NAFLD), demonstrating a reduction in liver inflammation markers and improvement in liver function tests .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-4-16-28(17-5-2)34(32,33)19-12-10-18(11-13-19)25(30)27-22-14-15-23-24-20(22)8-7-9-21(24)26(31)29(23)6-3/h4-5,7-15H,1-2,6,16-17H2,3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZAREIMYYLIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.